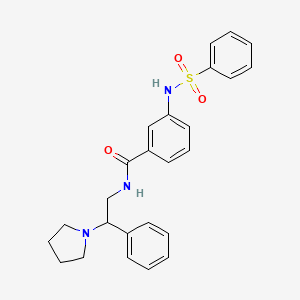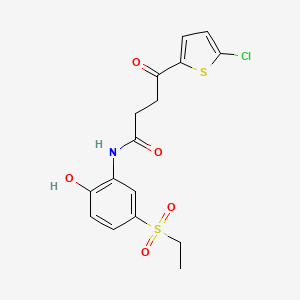
3-(benzenesulfonamido)-N-(2-phenyl-2-pyrrolidin-1-ylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzenesulfonamido)-N-(2-phenyl-2-pyrrolidin-1-ylethyl)benzamide, also known as BPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPPB is a synthetic compound that belongs to the class of sulfonamide compounds.
Wissenschaftliche Forschungsanwendungen
3-(benzenesulfonamido)-N-(2-phenyl-2-pyrrolidin-1-ylethyl)benzamide has been shown to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of 3-(benzenesulfonamido)-N-(2-phenyl-2-pyrrolidin-1-ylethyl)benzamide is not fully understood, but it is believed to involve the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting CAIX, this compound disrupts the pH balance in the tumor microenvironment, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease. This compound has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(benzenesulfonamido)-N-(2-phenyl-2-pyrrolidin-1-ylethyl)benzamide is its high yield and purity, which makes it a suitable candidate for use in laboratory experiments. Additionally, this compound is stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of this compound is its relatively high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-(benzenesulfonamido)-N-(2-phenyl-2-pyrrolidin-1-ylethyl)benzamide. One area of research is the development of this compound derivatives with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological pathways.
Synthesemethoden
The synthesis of 3-(benzenesulfonamido)-N-(2-phenyl-2-pyrrolidin-1-ylethyl)benzamide is a multi-step process that involves the reaction of 3-amino-N-(2-phenyl-2-pyrrolidin-1-ylethyl)benzamide with benzenesulfonyl chloride in the presence of a base to form this compound. The reaction is typically carried out in a solvent such as dichloromethane or chloroform. The yield of this compound is typically high, and the purity can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
3-(benzenesulfonamido)-N-(2-phenyl-2-pyrrolidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c29-25(26-19-24(28-16-7-8-17-28)20-10-3-1-4-11-20)21-12-9-13-22(18-21)27-32(30,31)23-14-5-2-6-15-23/h1-6,9-15,18,24,27H,7-8,16-17,19H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJKYTSYFMAKSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550292.png)
![[2-oxo-2-(2,4,5-trimethylphenyl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550305.png)
![[2-[methyl(thiophen-2-ylmethyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550307.png)
![[1-Oxo-1-[(1,3,5-trimethylpyrazol-4-yl)amino]propan-2-yl] 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7550337.png)
![N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)-2-(4-methyl-4-naphthalen-2-yl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7550351.png)
![2-[4-[2-(2-benzylanilino)-2-oxoethyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7550358.png)

![N-cyclopropyl-2-[4-[2-oxo-2-(2-phenylsulfanylanilino)ethyl]piperazin-1-yl]acetamide](/img/structure/B7550376.png)
![3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7550385.png)
![N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B7550392.png)
![N-[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7550397.png)
![N-[1-[4-(azepane-1-carbonyl)piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B7550402.png)
![4-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B7550410.png)
![3-(2,4-dioxoquinazolin-1-yl)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanamide](/img/structure/B7550416.png)
